molecular formula C7H2Cl6O B1403863 1,2,4-Trichloro-5-(trichloromethoxy)benzene CAS No. 1417569-10-8

1,2,4-Trichloro-5-(trichloromethoxy)benzene

Cat. No.: B1403863
CAS No.: 1417569-10-8
M. Wt: 314.8 g/mol
InChI Key: VZKYWFXMSFUTGQ-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(trichloromethoxy)benzene is an organochlorine compound characterized by its unique structure, which includes three chlorine atoms and a trichloromethoxy group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and environmental studies.

Preparation Methods

The synthesis of 1,2,4-Trichloro-5-(trichloromethoxy)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the chlorination of 1,4-dichlorobenzene, which can yield this compound as the main product . Industrial production often employs catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1,2,4-Trichloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of moisture, it can hydrolyze to form chlorinated phenols.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1,2,4-Trichloro-5-(trichloromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in high-temperature reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and membranes, influencing their function .

Comparison with Similar Compounds

1,2,4-Trichloro-5-(trichloromethoxy)benzene can be compared with other chlorinated benzenes, such as:

    1,2,4-Trichlorobenzene: Similar in structure but lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.

    1,3,5-Trichlorobenzene: Another isomer with different chlorine atom positions, leading to variations in chemical behavior and applications.

    1,2,4,5-Tetrachlorobenzene: Contains an additional chlorine atom, which affects its reactivity and uses.

The unique trichloromethoxy group in this compound provides distinct chemical properties and reactivity, making it valuable in specific applications.

Properties

IUPAC Name

1,2,4-trichloro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl6O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKYWFXMSFUTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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